(5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-ETHYL-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a fluorophenoxy group, and a diazinane trione core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-ETHYL-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with 2-(2-fluorophenoxy)ethylamine under specific conditions to form the intermediate product. This intermediate is further reacted with ethyl diazinane-2,4,6-trione under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-ETHYL-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-1-ETHYL-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets within cells. The compound may bind to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar phenethylamine structure but different functional groups.
2-Pyrrolidone: A lactam compound with a simpler structure but similar chemical properties.
Uniqueness
(5E)-1-ETHYL-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of an indole moiety, a fluorophenoxy group, and a diazinane trione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H20FN3O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(5E)-1-ethyl-5-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20FN3O4/c1-2-27-22(29)17(21(28)25-23(27)30)13-15-14-26(19-9-5-3-7-16(15)19)11-12-31-20-10-6-4-8-18(20)24/h3-10,13-14H,2,11-12H2,1H3,(H,25,28,30)/b17-13+ |
InChI Key |
ZASWJSXUVCWTRB-GHRIWEEISA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)/C(=O)NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F)C(=O)NC1=O |
Origin of Product |
United States |
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